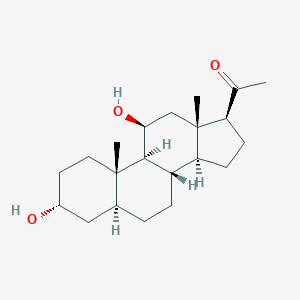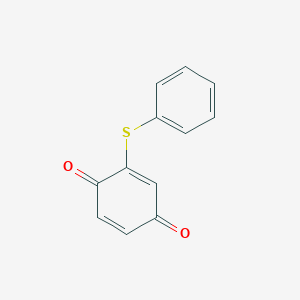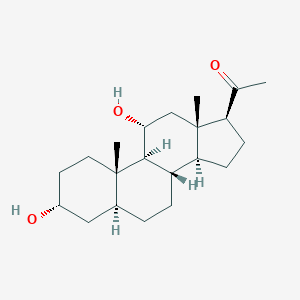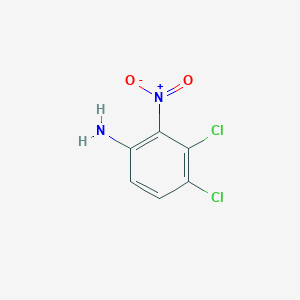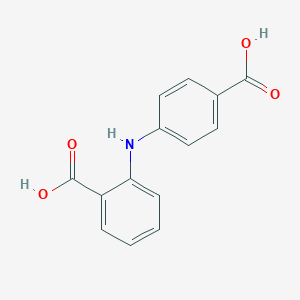![molecular formula C₉H₈F₃NO B108308 Ethanone, 1-[3-(trifluoromethyl)phenyl]-, oxime CAS No. 99705-50-7](/img/structure/B108308.png)
Ethanone, 1-[3-(trifluoromethyl)phenyl]-, oxime
Descripción general
Descripción
“Ethanone, 1-[3-(trifluoromethyl)phenyl]-, oxime” is a chemical compound with the molecular formula C9H8F3NO . It has a molecular weight of 203.1611 .
Synthesis Analysis
A process for the synthesis of this compound has been described in a patent . The process involves reacting an isomeric mixture of halo benzotrifluoride with Mg metal in an organic solvent in the presence of a catalyst to obtain a Grignard complex. This complex is then reacted with a ketene in a hydrocarbon solvent in the presence of a transition metal ligand - acid complex to obtain an isomeric mixture of trifluoromethyl acetophenone. Finally, the isomeric mixture of trifluoromethyl acetophenone is reacted with hydroxylamine salt to obtain the compound .Molecular Structure Analysis
The molecular structure of “Ethanone, 1-[3-(trifluoromethyl)phenyl]-, oxime” can be represented by the IUPAC Standard InChI: InChI=1S/C9H8F3NO/c1-6(13-14)7-3-2-4-8(5-7)9(10,11)12/h2-5,14H,1H3/b13-6+ .Chemical Reactions Analysis
The reaction thermochemistry data for this compound has been compiled by John E. Bartmess . The enthalpy of reaction at standard conditions (Δ r H°) is 1448. ± 9.6 kJ/mol and the free energy of reaction at standard conditions (Δ r G°) is 1419. ± 9.2 kJ/mol .Physical And Chemical Properties Analysis
The compound has a molecular weight of 203.1611 . Other physical and chemical properties such as melting point, boiling point, density, and solubility are not specified in the search results.Aplicaciones Científicas De Investigación
Synthesis of High Purity Compounds
The compound is used in the synthesis of high purity chemicals. A patented process outlines the production of highly pure Ethanone, 1-[3-(trifluoromethyl)phenyl]-, oxime with less than 0.1% unknown impurities . This high level of purity is essential for research applications where the presence of impurities can significantly affect the outcome of experiments.
Pharmaceutical Research
In pharmaceutical research, this compound could be a precursor for the synthesis of various drugs. Its trifluoromethyl group is particularly interesting because it can improve the biological activity and stability of pharmaceuticals .
Material Science
The oxime function in the compound can act as a chelating agent, which could be useful in material science for creating complex structures with metals. These structures can have applications in catalysis or as advanced materials with unique properties .
Analytical Chemistry
Ethanone, 1-[3-(trifluoromethyl)phenyl]-, oxime may be used as a standard or reagent in analytical chemistry due to its well-defined properties. It can help in calibrating instruments or as a reactant in the development of new analytical methods .
Agrochemical Research
Compounds with the trifluoromethyl group are often used in agrochemicals. This compound could serve as a building block for developing new pesticides or herbicides, offering potentially improved efficacy and safety profiles .
Organic Electronics
The electronic properties of the trifluoromethyl group could make Ethanone, 1-[3-(trifluoromethyl)phenyl]-, oxime a candidate for use in organic electronics. It could be incorporated into organic semiconductors, which are used in devices like organic light-emitting diodes (OLEDs) or solar cells .
Environmental Science
In environmental science, this compound might be used to study the degradation of fluorinated compounds in nature or their impact on ecosystems. Understanding the behavior of such compounds is crucial for assessing environmental risks .
Chemical Education
Lastly, due to its interesting chemical structure, Ethanone, 1-[3-(trifluoromethyl)phenyl]-, oxime can be used in chemical education to illustrate the synthesis and properties of oximes, as well as the influence of fluorinated groups in organic compounds .
Propiedades
IUPAC Name |
N-[1-[3-(trifluoromethyl)phenyl]ethylidene]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO/c1-6(13-14)7-3-2-4-8(5-7)9(10,11)12/h2-5,14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQGVWMIRCZEUBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=CC(=CC=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80888782 | |
| Record name | Ethanone, 1-[3-(trifluoromethyl)phenyl]-, oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80888782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethanone, 1-[3-(trifluoromethyl)phenyl]-, oxime | |
CAS RN |
99705-50-7 | |
| Record name | Ethanone, 1-[3-(trifluoromethyl)phenyl]-, oxime | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99705-50-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanone, 1-[3-(trifluoromethyl)phenyl]-, oxime | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethanone, 1-[3-(trifluoromethyl)phenyl]-, oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80888782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethanone, 1-[3-(trifluoromethyl)phenyl]-, oxime | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details














Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




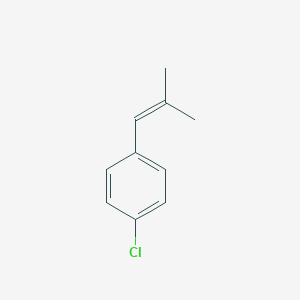
![Phosphorochloridic acid, bis[4-(1,1-dimethylethyl)phenyl] ester](/img/structure/B108238.png)





